柠檬醇

描述

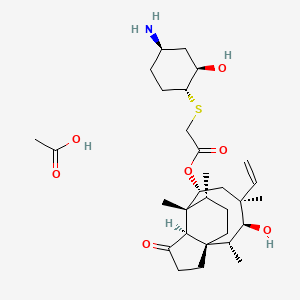

Limonol is a natural tetracyclic triterpenoid compound . It is usually derived from the plants of Rutaceae and Meliaceae, and can be isolated from many traditional Chinese medicines (TCM) and fruits .

Molecular Structure Analysis

The molecular formula of Limonol is C26H32O8 and its molecular weight is 472.53 . The position and group of the substituents of Limonol are key in affecting pharmacological activity and bioavailability .

Physical And Chemical Properties Analysis

Limonol is a white amorphous powder, slightly soluble in dichloromethane and easily soluble in methanol . The amount of both flavonoids and limonoids was higher in the Lemon product than in the Mixed Citrus one, as well as the TPC and the antioxidant activity .

科学研究应用

Forensic Sciences

Luminol chemiluminescence (LCL) has a significant role in forensic sciences . It is a highly sensitive detection method, which makes it particularly useful in crime scene investigations, especially for detecting trace amounts of blood left at crime scenes .

Biomedical Sciences

LCL is also widely used in biomedical sciences . It is used for the quantification and detection of macro and micromolecules such as proteins, carbohydrates, DNA, and RNA .

Clinical Sciences

In clinical sciences, LCL is used for various diagnostic purposes . Due to its selectivity, simplicity, low cost, and high sensitivity, it is a very useful detection method .

Environmental Monitoring

Luminol-based methods are used in environmental monitoring as biosensors . These biosensors can detect and quantify various environmental pollutants, providing crucial data for environmental protection efforts .

Pharmaceutical Industry

In the pharmaceutical industry, Luminol is used for cellular localization and as biological tracers . It helps in tracking the distribution and concentration of various drugs within the body .

Reporter Gene-Based Assays

Luminol is used in reporter gene-based assays and several other immunoassays . These assays are crucial in genetic research, helping scientists understand gene function and regulation .

Electrochemiluminescence

Luminol is one of the most widely used chemiluminescent compounds because of its availability and low cost . An alkaline solution of luminol oxidized by oxidizing agents exhibits chemiluminescence (CL) at 425 nm λ max .

Light-Initiated Chemiluminescence

Light-initiated chemiluminescence (LiC) is an immunoassay method that combines labeling and luminescence techniques . It has a simple principle and some distinct features and advantages compared with other immunoassay technologies .

安全和危害

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

Future research directions include the mechanism of antioxidant activity of Limonol, how the concentration of Limonol affects pharmacological effects and toxicity, finding ways to reduce the toxicity of Limonol, and structural modification of Limonol—one of the key methods necessary to enhance pharmacological activity and bioavailability .

作用机制

Target of Action

Limonol, a natural tetracyclic triterpenoid compound, has been found to induce cancer cell apoptosis by inhibiting the expression of oncogenes p53 and p21 . It is believed that limonol may exert its therapeutic effect directly in rat intestinal target tissue through local intestinal absorption .

Mode of Action

Limonol interacts with its targets, primarily oncogenes p53 and p21, leading to their inhibition . This inhibition triggers the activation of endogenous pathways such as cytochrome c and caspase-mediated pathways , which are crucial for the induction of apoptosis in cancer cells.

Biochemical Pathways

The primary biochemical pathway affected by limonol is the apoptosis pathway. By inhibiting oncogenes and activating endogenous pathways, limonol triggers a cascade of biochemical reactions that lead to programmed cell death, or apoptosis . This is particularly significant in the context of cancer cells, where the induction of apoptosis can help control the proliferation of malignant cells.

Pharmacokinetics

Pharmacokinetic studies have demonstrated that limonol has poor bioavailability . The main metabolic pathways of limonol are reduction, hydrolysis, and methylation . The position and group of the substituents of limonol are key in affecting its pharmacological activity and bioavailability .

Result of Action

The primary result of limonol’s action is the induction of apoptosis in cancer cells . By inhibiting the expression of oncogenes and activating apoptosis pathways, limonol can effectively trigger the death of cancer cells. This makes limonol a potential candidate for use in cancer therapy.

Action Environment

The action of limonol can be influenced by various environmental factors. For instance, the bioavailability of limonol can be affected by the presence of other compounds that can interfere with its absorption or metabolism . Furthermore, the efficacy of limonol can be influenced by the specific characteristics of the target cells, including their genetic makeup and the presence of specific receptors. More research is needed to fully understand how these and other environmental factors can influence the action, efficacy, and stability of limonol.

属性

IUPAC Name |

19-(furan-3-yl)-12-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O8/c1-22(2)15-9-16(27)24(4)14(25(15)12-31-18(28)10-17(25)33-22)5-7-23(3)19(13-6-8-30-11-13)32-21(29)20-26(23,24)34-20/h6,8,11,14-17,19-20,27H,5,7,9-10,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIURKZEANVFML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Limonol | |

CAS RN |

1258-86-2 | |

| Record name | EPILIMONOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314323 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Q & A

Q1: What is the primary mode of action of Limonol and its derivatives against insects?

A1: [] Studies show that Limonol derivatives, specifically Epilimonol and Limonol diosphenol, exhibit strong antifeedant activity against insects like the Colorado potato beetle (Leptinotarsa decemlineata). These compounds primarily act by deterring feeding at the host acceptance level, effectively reducing insect food consumption and growth. []

Q2: How does Limonol's structure contribute to its inhibitory effect on Heat Shock Protein 90 (Hsp90)?

A2: Research indicates that the limonol moiety within Limonol derivatives plays a crucial role in inhibiting Hsp90α. [] Specifically, Cedrelosin A, 7α-Limonylacetate, and Cedrelosin B have shown significant disruption of Hsp90α chaperone activity. This disruption leads to the depletion of Hsp90 client proteins like c-Raf and pAkt in cancer cell lines. [] Computational modeling suggests that specific structural features within the limonol moiety facilitate high-affinity binding to Hsp90, contributing to its inhibitory effects. []

Q3: What is the impact of structural modifications on the biological activity of Limonol?

A3: [] Research on Limonoids, a family of compounds to which Limonol belongs, highlights the significant influence of structural modifications on their biological activities. For instance, studies investigating the effects of seven limonoids on sleep time in mice revealed variations in potency based on subtle structural differences. [] While most limonoids tested shortened the sleep time induced by anesthetics, Nomilin demonstrated the highest reduction rate. [] These findings underscore the importance of structure-activity relationship studies in understanding and optimizing the biological effects of Limonol and its derivatives.

Q4: What are some known methods for synthesizing Limonol and its derivatives?

A4: [] Limonol and Limonyl acetate can be synthesized from readily available precursors like Limonin. [] Similarly, Obacunone can be utilized to generate other Limonoids like 7α-Obacunol, 7α-Obacunyl acetate, and Deacetylnomilin. [] These synthetic routes generally employ straightforward chemical transformations and offer efficient pathways for obtaining these valuable compounds.

Q5: Are there any insights into the chemical composition and potential applications of essential oils containing Limonol?

A5: [] Analysis of essential oil extracted from Litsea cubeba fruits, a source of Limonol, revealed a complex mixture of volatile compounds. [] Gas chromatography-mass spectrometry (GC-MS) analysis identified a significant percentage of monoterpenes, with Citral being a major constituent alongside other notable compounds like Capric acid, β-Caryophyllene oxide, Linalool, Eucalyptol, and cis-β-Terpineol. [] This complex chemical profile suggests potential applications in various fields, including pharmaceuticals, cosmetics, and agriculture.

Q6: What analytical techniques are commonly employed to characterize and quantify Limonol?

A6: Various spectroscopic and chromatographic techniques are routinely used to identify and quantify Limonol and related compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D experiments, provides detailed structural information. [, ] Mass spectrometry (MS) techniques, such as Electrospray Ionization Mass Spectrometry (ESI-MS), offer insights into molecular weight and fragmentation patterns, aiding in compound identification. [] High-Performance Liquid Chromatography (HPLC) is widely used for separating and quantifying Limonoids in complex mixtures. [] Thin Layer Chromatography (TLC) serves as a rapid and convenient method for monitoring reactions and assessing the purity of synthesized compounds. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzeneacetamide, alpha-(cyclopentylmethyl)-N-(5-methoxythiazolo[5,4-b]pyridin-2-yl)-4-[(4-methyl-1-piperazinyl)sulfonyl]-, (alphaR)-](/img/structure/B608493.png)

![3-(2-(3-(Morpholinomethyl)phenyl)thieno[3,2-b]pyridin-7-ylamino)phenol](/img/structure/B608496.png)

![N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-4-ethoxy-1-(4-fluoro-2-methylphenyl)pyrazole-3-carboxamide](/img/structure/B608498.png)

![N-[[2-(dimethylamino)phenyl]methyl]-2-(1-methylpiperidin-4-yl)oxy-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B608499.png)

![2-piperidin-3-yloxy-8-propan-2-yl-N-[(2-pyrazol-1-ylphenyl)methyl]pyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B608500.png)

![3-[(2-Methylphenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine](/img/structure/B608501.png)

![5-(6-(4-(Piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline](/img/structure/B608506.png)

![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B608509.png)

![2-[(2,2-Dimethyl-3,4-dihydrochromen-6-yl)sulfonyl-[(4-phenoxyphenyl)methyl]amino]acetic acid](/img/structure/B608514.png)